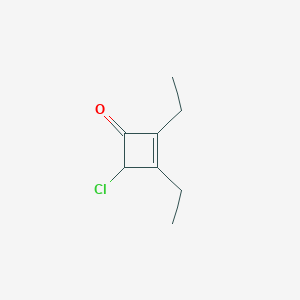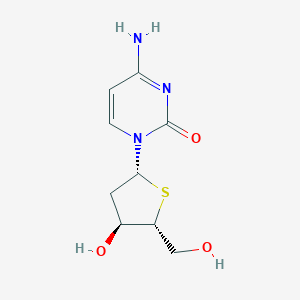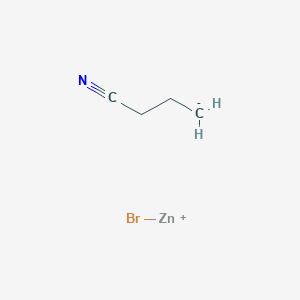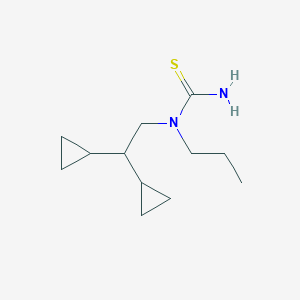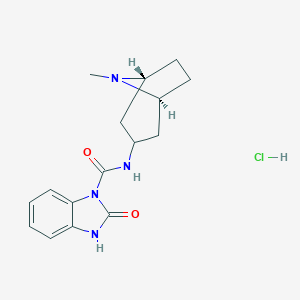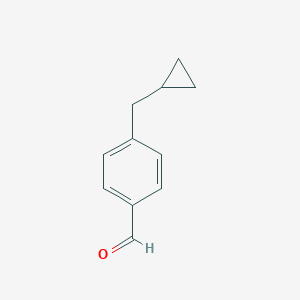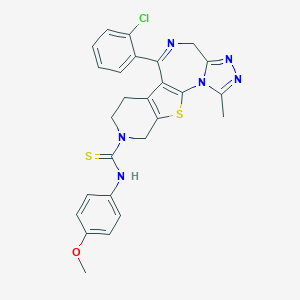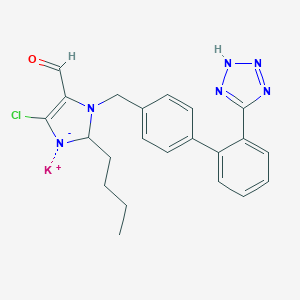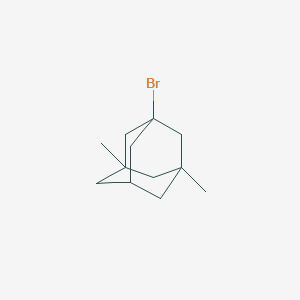![molecular formula C8H10N2 B142424 2-Azabicyclo[2.2.1]hept-5-ene-2-acetonitrile CAS No. 130687-33-1](/img/structure/B142424.png)
2-Azabicyclo[2.2.1]hept-5-ene-2-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[2.2.1]hept-5-ene-2-acetonitrile, also known as 2-Acetonitrile-2-azabicyclo[2.2.1]heptane (ABCH), is a bicyclic nitrogen-containing compound that has gained significant attention in the field of organic chemistry due to its unique structural features and potential applications in various scientific research fields.
Mechanism of Action
The mechanism of action of ABCH is not fully understood, but it is believed to involve the interaction of the bicyclic ring system with biological targets, such as enzymes and receptors. ABCH has been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine, which is involved in memory and cognitive function.
Biochemical and Physiological Effects:
ABCH has been shown to have a range of biochemical and physiological effects, including anticholinesterase activity, neuroprotective effects, and anticonvulsant activity. ABCH has also been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of ABCH is its unique structural features, which make it a versatile building block for the synthesis of complex organic molecules. However, ABCH is also a relatively complex molecule, which can make its synthesis challenging. Additionally, the mechanism of action of ABCH is not fully understood, which can make it difficult to design experiments to investigate its effects.
Future Directions
There are many potential future directions for research on ABCH, including the development of new synthetic methods for its preparation, the investigation of its potential as a scaffold for the development of new drugs, and the exploration of its biological activity in different systems and organisms. Additionally, the use of ABCH as a precursor for the synthesis of novel materials with unique properties is an area of growing interest.
Scientific Research Applications
ABCH has been widely used in various scientific research fields, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, ABCH can be used as a chiral building block for the synthesis of complex organic molecules. In medicinal chemistry, ABCH has been investigated for its potential as a scaffold for the development of new drugs, particularly for the treatment of neurological disorders. In materials science, ABCH has been used as a precursor for the synthesis of novel materials with unique properties.
properties
CAS RN |
130687-33-1 |
|---|---|
Product Name |
2-Azabicyclo[2.2.1]hept-5-ene-2-acetonitrile |
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)acetonitrile |
InChI |
InChI=1S/C8H10N2/c9-3-4-10-6-7-1-2-8(10)5-7/h1-2,7-8H,4-6H2 |
InChI Key |
IXLYSWLDWQZJPO-UHFFFAOYSA-N |
SMILES |
C1C2CN(C1C=C2)CC#N |
Canonical SMILES |
C1C2CN(C1C=C2)CC#N |
synonyms |
2-Azabicyclo[2.2.1]hept-5-ene-2-acetonitrile(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

